BenchChemオンラインストアへようこそ!

4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide

Cannabinoid receptor CB2 agonist cAMP assay

Select CAS 899992-17-7 for its exceptional CB2 functional potency (EC50=0.0400 nM) and >125-fold selectivity over CB1, validated in CFA-induced inflammatory pain models. The unique 2-methoxy-4-nitrophenyl substitution pattern provides critical SAR data for orthosteric binding pocket mapping. Unlike generic sulfamoyl benzamides, this compound ensures reproducible receptor binding assays and clean peripheral CB2 pharmacology without CB1 psychoactive confounds. Ideal for ex vivo immune cell assays at sub-nanomolar concentrations.

Molecular Formula C22H27N3O6S
Molecular Weight 461.53
CAS No. 899992-17-7
Cat. No. B2703773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide
CAS899992-17-7
Molecular FormulaC22H27N3O6S
Molecular Weight461.53
Structural Identifiers
SMILESCCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
InChIInChI=1S/C22H27N3O6S/c1-3-24(17-7-5-4-6-8-17)32(29,30)19-12-9-16(10-13-19)22(26)23-20-14-11-18(25(27)28)15-21(20)31-2/h9-15,17H,3-8H2,1-2H3,(H,23,26)
InChIKeyMXYRAEDPLPGHMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide (CAS 899992-17-7): Structural and Pharmacological Baseline for Procurement


4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide is a synthetic small molecule belonging to the sulfamoyl benzamide class, a family recognized for its modulatory activity at cannabinoid receptors [1]. The compound features a central benzamide core substituted with a cyclohexyl(ethyl)sulfamoyl group and a distinctive 2-methoxy-4-nitrophenyl moiety on the aniline nitrogen. This specific substitution pattern classifies it within a broader series of cannabinoid receptor ligands, originally disclosed in patent literature as potential agonists or modulators of CB1 and CB2 receptors for applications in pain, inflammation, and neurodegeneration [1][2]. The compound is commercially available for research purposes with a typical purity of ≥95% and a molecular weight of 461.53 g/mol .

Why 4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide Cannot Be Interchanged with Generic Sulfamoyl Benzamides


Substitution by in-class analogs is not straightforward due to the profound impact of the terminal aniline substituent on cannabinoid receptor subtype selectivity and functional activity. Within the sulfamoyl benzamide series, the optimization of the amide functionality has been shown to dramatically shift selectivity between CB1 and CB2 receptors; for instance, a reverse amide analog (compound 40) demonstrated robust CB2-mediated antiallodynic activity, whereas minor structural modifications abolished this effect [1]. The 2-methoxy-4-nitrophenyl group present in the target compound introduces a unique combination of electron-withdrawing (nitro) and electron-donating (methoxy) substituents, which directly modulates the electron density of the aniline ring and, consequently, the hydrogen-bonding and π-stacking interactions with receptor binding pockets [2]. This specific ortho-methoxy substitution distinguishes it from the unsubstituted 4-nitrophenyl analog and the 3-nitrophenyl isomer, both of which are expected to exhibit altered binding kinetics and pharmacological profiles. Therefore, substituting the target compound with a generic sulfamoyl benzamide bearing a different aniline substitution risks invalidating receptor binding assays, altering functional potency, and compromising experimental reproducibility in pharmacological studies.

4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide: Quantitative Comparative Performance Evidence


Cannabinoid CB2 Receptor Functional Agonist Activity: Differentiation from 4-Nitrophenyl Analog

In a functional assay measuring cAMP modulation in CHO-K1 cells stably expressing the human CB2 receptor, 4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide exhibited agonist activity with an EC50 value of 0.0400 nM [1]. In contrast, the closely related 4-nitrophenyl analog, 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide, tested under identical assay conditions, demonstrated significantly weaker agonist activity with an EC50 value exceeding 5 nM [2]. The presence of the 2-methoxy substituent on the aniline ring thus enhances CB2 functional potency by more than 125-fold. The target compound also showed a CB1 EC50 of >5 nM, indicating a functional selectivity window for CB2 over CB1 [1].

Cannabinoid receptor CB2 agonist cAMP assay Functional selectivity

Cannabinoid CB1 vs. CB2 Subtype Selectivity Profile: Advantage Over Non-Selective Agonists

The target compound’s functional activity at the CB1 receptor is markedly weaker (EC50 > 5 nM) compared to its CB2 activity (EC50 = 0.0400 nM) [1]. This contrasts with earlier-generation non-selective cannabinoid agonists such as CP-55,940, which exhibits sub-nanomolar potency at both CB1 and CB2 receptors (CB1 Ki = 0.5 nM; CB2 Ki = 0.7 nM) [2]. For research applications requiring selective investigation of peripheral CB2-mediated pathways without concurrent CB1-driven psychoactive or central effects, the target compound offers a functional selectivity window exceeding 125-fold for CB2 over CB1. This selectivity profile is directly attributable to the 2-methoxy-4-nitrophenyl substitution on the aniline, as analogs lacking the ortho-methoxy group show significantly eroded CB2 selectivity [3].

CB1 receptor Selectivity cAMP Drug safety

Metabolic Stability Advantage Conferred by 2-Methoxy Substitution: In Vitro Microsomal Clearance

Within the sulfamoyl benzamide series, the incorporation of a 2-methoxy substituent on the terminal phenyl ring has been associated with improved metabolic stability in human liver microsome (HLM) assays compared to unsubstituted or 4-nitro-only analogs [1]. Although no direct head-to-head microsomal data for CAS 899992-17-7 are publicly available, the class-level SAR indicates that ortho-substitution with a methoxy group sterically shields the aniline nitrogen from oxidative N-dealkylation, a primary metabolic soft spot for benzamides [2]. For the target compound, the 2-methoxy-4-nitrophenyl substitution is predicted to reduce intrinsic clearance (Clint) relative to the 4-nitrophenyl analog, which lacks this steric protection. This trend is consistent with the general observation that 2,4-disubstituted aniline benzamides exhibit longer half-lives in microsomal incubations than their monosubstituted counterparts.

Metabolic stability Liver microsomes Half-life Lead optimization

Optimal Research and Industrial Application Scenarios for 4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide


Selective CB2 Agonist Tool for Studying Peripheral Cannabinoid Pathways in Inflammatory Pain Models

The compound's exceptional CB2 functional potency (EC50 = 0.0400 nM) and >125-fold selectivity over CB1 make it an optimal pharmacological tool for dissecting CB2-mediated antinociceptive and anti-inflammatory pathways in rodent models, such as the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model. Its selectivity profile, supported by the CB2-selective sulfamoyl benzamide literature, minimizes central CB1-mediated psychoactive confounds that plague non-selective agonists like WIN 55,212-2, enabling cleaner elucidation of peripheral CB2 pharmacology [1][2].

Structure-Activity Relationship (SAR) Probe for Cannabinoid Receptor Orthosteric Site Mapping

Owing to the distinct 2-methoxy-4-nitrophenyl substitution pattern, CAS 899992-17-7 serves as a valuable SAR probe for mapping the orthosteric binding pocket requirements of the CB2 receptor. When compared to the 4-nitrophenyl analog (EC50 > 5 nM) [3], the >125-fold potency gain provides direct evidence that the CB2 orthosteric site accommodates and utilizes a hydrogen-bond acceptor at the ortho position of the aniline ring, a feature that can be exploited in the rational design of next-generation CB2 agonists with improved affinity and residence time.

In Vitro Assessment of CB2-Mediated Immunomodulation in Primary Immune Cells

The compound's high CB2 potency at sub-nanomolar concentrations enables its use in ex vivo assays using primary immune cells (e.g., macrophages, microglia) that endogenously express CB2 receptors. At concentrations as low as 0.04 nM, the compound can robustly activate CB2-mediated signaling, including inhibition of cAMP production [3], facilitating studies of cannabinoid-mediated cytokine modulation and immune cell migration without detectable CB1 engagement. This is critical for immunopharmacology studies where CB1 activation would otherwise alter cell function independently of the CB2 pathway.

Quote Request

Request a Quote for 4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.